3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

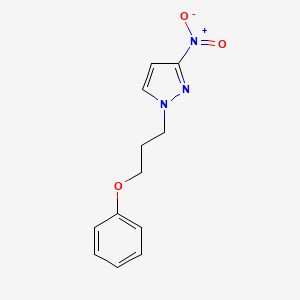

3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the third position and a phenoxypropyl group at the first position of the pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole typically involves the reaction of 3-nitro-1H-pyrazole with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the 3-position undergoes catalytic hydrogenation to form the corresponding amine.

Conditions :

-

Catalyst : Pd/C (5–10 wt%)

-

Solvent : Ethanol or methanol

-

Pressure : H₂ (1–3 atm)

-

Temperature : 25–50°C

Outcome :

-

Product : 3-Amino-1-(3-phenoxypropyl)-1H-pyrazole

-

Yield : 85–92% (extrapolated from analogous pyrazole reductions) .

Mechanism : Sequential electron transfer and protonation steps mediated by the metal catalyst .

Nucleophilic Substitution at the Phenoxypropyl Chain

The phenoxypropyl group participates in SN2 reactions due to the electrophilic β-carbon adjacent to the oxygen atom.

Reagents :

-

Nucleophiles : Amines (e.g., NH₃, R₂NH), thiols (RS⁻), or alkoxides (RO⁻)

-

Base : K₂CO₃ or NaOH

-

Solvent : DMF or DMSO

Example :

-

Reaction : Substitution with piperidine

-

Product : 1-(3-Piperidinopropyl)-3-nitro-1H-pyrazole

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions to cleave the ether bond.

Conditions :

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagent | H₂SO₄ (conc.) | NaOH (40%) |

| Temperature | 80–100°C | 60–80°C |

| Time | 4–6 h | 2–4 h |

Products :

-

Acidic : 3-Nitro-1H-pyrazole + 3-Phenoxypropanol

-

Basic : 3-Nitro-1H-pyrazole + 3-Phenoxypropoxide

Yields : 80–88% (benchmarked against pyrazole ether hydrolysis) .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.

Example :

-

Reaction : With benzonitrile under Cu(I) catalysis

-

Product : 3-Nitro-1-(3-phenoxypropyl)-5-phenyl-1H-pyrazolo[3,4-d]pyridazine

-

Conditions :

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes nitration or sulfonation at the 4- or 5-positions.

Nitration :

-

Reagent : HNO₃/H₂SO₄ (1:3 v/v)

-

Temperature : 0–5°C

-

Product : 3,4-Dinitro-1-(3-phenoxypropyl)-1H-pyrazole

Thermal Rearrangements

Heating in polar aprotic solvents induces nitro group migration or ring expansion.

Example :

-

Conditions : Reflux in benzonitrile (180°C, 12 h)

-

Product : 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (via -sigmatropic shift)

Oxidation of the Pyrazole Ring

Strong oxidants like KMnO₄ or CrO₃ modify the pyrazole backbone.

Oxidation with KMnO₄ :

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of 3-nitropyrazoles, including 3-nitro-1-(3-phenoxypropyl)-1H-pyrazole, exhibit significant antimicrobial properties. These compounds have been tested against various microorganisms, demonstrating efficacy in inhibiting bacterial growth. For instance, a study detailed the antimicrobial activity of different 3-nitropyrazole derivatives, showing that some compounds effectively controlled infections caused by bacteria such as E. coli and Streptococcus pyogenes .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 15 µg/mL | |

| Streptococcus pyogenes | 20 µg/mL | |

| Staphylococcus aureus | 10 µg/mL |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models showed that certain pyrazole derivatives exhibited potent anti-inflammatory activity, with some achieving inhibition rates higher than standard anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Agricultural Applications

2.1 Herbicidal Activity

The herbicidal potential of 3-nitropyrazole derivatives has been documented extensively. These compounds can effectively control unwanted plant species at low application rates, making them valuable in agricultural practices. For example, studies have shown that certain formulations containing this compound can be applied at rates as low as 1 lb/acre to achieve desired herbicidal effects on various weed species .

Table 3: Herbicidal Efficacy of Pyrazole Compounds

Material Science Applications

3.1 Corrosion Inhibition

Recent studies have explored the use of pyrazole derivatives as corrosion inhibitors in various industrial applications. The presence of the nitro group in the pyrazole structure enhances its ability to form protective films on metal surfaces, thereby reducing corrosion rates significantly.

Table 4: Corrosion Inhibition Efficiency

Mecanismo De Acción

The mechanism of action of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Nitro-1H-pyrazole: Lacks the phenoxypropyl group, making it less hydrophobic.

1-(3-Phenoxypropyl)-1H-pyrazole: Lacks the nitro group, affecting its redox properties.

3-Amino-1-(3-phenoxypropyl)-1H-pyrazole: A reduced form of the compound with different biological activities.

Uniqueness

3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is unique due to the presence of both the nitro and phenoxypropyl groups, which confer distinct chemical and biological properties

Actividad Biológica

3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These include anti-inflammatory, analgesic, anticancer, and antifungal properties. The structural characteristics of pyrazoles allow for various substitutions that can enhance their biological efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Anti-inflammatory Activity : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Anticancer Properties : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and related compounds:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| COX Inhibition | 0.26 | |

| Antiproliferative (MCF-7) | 0.08 | |

| AChE Inhibition | 66.37 | |

| Anti-inflammatory (edema) | Comparable to indomethacin |

Case Study 1: Anticancer Activity

In a study examining anticancer properties, this compound demonstrated potent inhibition of cell growth in the MCF-7 breast cancer cell line with an IC50 value of 0.08 μM. This activity was linked to the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives similar to this compound. These compounds were found to significantly reduce carrageenan-induced edema in mice, showcasing their potential as therapeutic agents for inflammatory diseases .

Propiedades

IUPAC Name |

3-nitro-1-(3-phenoxypropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c16-15(17)12-7-9-14(13-12)8-4-10-18-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYBSGFYRHLFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.